3,3-Diethylhexane

Boiling point Distillation Thermophysical properties

3,3-Diethylhexane (CAS 17302-02-2) is a C10H22 branched alkane featuring a quaternary carbon center at the 3-position with geminal diethyl substitution, also known as triethylpropylmethane. Its molecular weight is 142.2817 g/mol.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 17302-02-2
Cat. No. B12640707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethylhexane
CAS17302-02-2
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCC(CC)(CC)CC
InChIInChI=1S/C10H22/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3
InChIKeyWWNGLKDLYKNGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethylhexane (CAS 17302-02-2): Physicochemical Baseline and Structural Identity for C10 Alkane Procurement


3,3-Diethylhexane (CAS 17302-02-2) is a C10H22 branched alkane featuring a quaternary carbon center at the 3-position with geminal diethyl substitution, also known as triethylpropylmethane [1]. Its molecular weight is 142.2817 g/mol [1]. Key physicochemical properties include a normal boiling point of 439.5 K (166.35 °C) at 760 mmHg [2], density of 0.734 g/cm³ [3], flash point of 47 °C (closed cup) [3], and Kovats retention index of 954 on squalane at 100 °C [1]. The compound carries a quaternary carbon that imparts distinct steric and thermodynamic behavior relative to linear, monobranched, and differently substituted C10 and C8 isomers [4].

Why In-Class C10 Alkane Substitution Fails: Structural Basis for 3,3-Diethylhexane Differentiation


Within the C10H22 isomer family, substitution of 3,3-diethylhexane with a linear (n-decane) or monobranched (4-ethyloctane) analog is not thermodynamically neutral. The geminal diethyl substitution at the 3-position creates a quaternary carbon that alters molecular surface area, polarizability, and intermolecular dispersion forces relative to constitutional isomers [1]. This structural feature produces measurable shifts in boiling point, flash point, enthalpy of vaporization, and chromatographic retention—each of which carries operational consequences for distillation energy cost, solvent selection, and analytical identification [2]. Furthermore, 3,3-diethylhexane cannot be replaced by lower-molecular-weight branched alkanes such as 2,2,4-trimethylpentane (isooctane) or 3,3-dimethylhexane without introducing significant volatility and flash-point mismatches that affect process safety and regulatory classification [3]. The quantitative evidence below establishes the precise magnitude of these differences.

Quantitative Differentiation Evidence for 3,3-Diethylhexane (CAS 17302-02-2) Against Key Analogs


Boiling Point Differentiation: Quaternary Carbon Effect on Distillation Range vs. Linear and Monobranched C10 Isomers

3,3-Diethylhexane exhibits a normal boiling point of 439.5 K (166.35 °C) [1], which is approximately 7.7 °C lower than that of the linear C10 isomer n-decane (174.2 °C) [2] but approximately 3.0 °C higher than that of the monobranched C10 isomer 4-ethyloctane (436.51 K, 163.36 °C) [3]. The boiling point of 3,3-diethylhexane is approximately 67 °C higher than that of 2,2,4-trimethylpentane (isooctane, ~99.2 °C) [4], underscoring the dramatic volatility difference between C10 and C8 branched alkanes. This boiling point places 3,3-diethylhexane in a narrow intermediate distillation window distinct from both linear and monobranched C10 isomers.

Boiling point Distillation Thermophysical properties

Flash Point Safety Margin: 3,3-Diethylhexane Offers Measurably Higher Ignition Resistance Than Monobranched C10 Analogs

The closed-cup flash point of 3,3-diethylhexane is reported as 47 °C [1], which is approximately 10.5 °C higher than that of the monobranched C10 isomer 4-ethyloctane (36.5 °C) and comparable to that of n-decane (~46 °C) [2]. This places 3,3-diethylhexane safely above the 35 °C threshold commonly used in dangerous goods classification for flammable liquids (Class 3, Packing Group III threshold is ≥23 °C and ≤60 °C; PG II threshold is <23 °C). The 10.5 °C differential versus 4-ethyloctane represents a meaningful safety margin that can influence storage requirements, ventilation specifications, and insurance classifications in industrial settings.

Flash point Safety Flammability Transport classification

Enthalpy of Vaporization: Reduced Energy Demand for Phase Change Versus Linear C10 Alkane

The standard enthalpy of vaporization (ΔvapH°) for 3,3-diethylhexane is 47.3 kJ/mol [1]. For n-decane, the ΔvapH at 298 K is approximately 51.4 kJ/mol, derived from the Majer and Svoboda correlation (A = 74.38 kJ/mol, β = 0.3238, Tc = 617.4 K) [2]. The 4.1 kJ/mol difference (approximately 8% lower for 3,3-diethylhexane) reflects the reduced intermolecular dispersion forces arising from the more compact, quasi-spherical molecular geometry imposed by the quaternary carbon center. In contrast, 4-ethyloctane exhibits a ΔvapH° of 48.1 kJ/mol [3], only 0.8 kJ/mol higher than 3,3-diethylhexane, indicating that geminal disubstitution at a single carbon reduces cohesive energy more effectively than monobranching at the 4-position.

Enthalpy of vaporization Distillation energy Process engineering

Kovats Retention Index: Definitive GC Identification Marker Distinct from Linear Alkane Baseline

3,3-Diethylhexane has a Kovats retention index (RI) of 954 on a squalane non-polar capillary column under isothermal conditions at 100 °C [1][2]. By definition, the linear C10 alkane n-decane has an RI of 1000 on any stationary phase [3]. This RI deficit of 46 index units relative to n-decane confirms that the branched structure significantly reduces chromatographic retention despite having the same carbon number. The RI of 954 is reproducible across multiple independent determinations: 954.1 at 60 °C on squalane and 957.2 on Vacuum Grease Oil (VM-4) at 95 °C [1]. This specific and validated RI value serves as a definitive identifier for purity verification and peak assignment in complex hydrocarbon mixtures.

Gas chromatography Kovats retention index Analytical standardization

Density and Volumetric Properties: Higher Packing Efficiency Than Linear and Lower-Molecular-Weight Branched Analogs

The density of 3,3-diethylhexane is 0.734 g/cm³ [1], which is marginally higher (approximately +0.55%) than that of the linear C10 isomer n-decane (0.730 g/cm³ at 20 °C) [2] and significantly higher (approximately +6.1%) than that of 2,2,4-trimethylpentane (0.692 g/cm³) [3]. The density of 3,3-diethylhexane is also approximately 3.1% higher than that of the C8 gem-dimethyl analog 3,3-dimethylhexane (0.7116 g/cm³ at 20 °C) . This enhanced density reflects more efficient molecular packing permitted by the geminal diethyl substitution pattern, which creates a more compact molecular volume (molar volume approximately 193.7 cm³/mol) despite the larger molecular weight compared to C8 isomers.

Density Molar volume Formulation

Critical Properties and Acentric Factor: Process Engineering Parameters for Equation-of-State Modeling

3,3-Diethylhexane has well-characterized critical properties: critical temperature Tc = 627.8 K, critical pressure Pc = 2410 kPa, critical volume Vc = 0.510 m³/kg-mol, and acentric factor ω = 0.377 [1]. These parameters are essential inputs for cubic equations of state (e.g., Peng-Robinson, Soave-Redlich-Kwong) used in process simulation. By comparison, n-decane has Tc ≈ 617.4 K, Pc ≈ 2100 kPa, and ω ≈ 0.489 [2]. The lower acentric factor of 3,3-diethylhexane (ω = 0.377 vs. 0.489 for n-decane) indicates reduced molecular acentricity—consistent with the more spherical molecular shape imposed by the quaternary carbon—which directly affects phase equilibrium calculations. The critical compressibility factor Zc = 0.2355 [1] further distinguishes this compound for thermodynamic modeling purposes.

Critical properties Acentric factor Process simulation Equation of state

Recommended Application Scenarios for 3,3-Diethylhexane Informed by Quantitative Evidence


Gas Chromatography Reference Standard for Branched C10 Hydrocarbon Identification

With a validated Kovats retention index of 954 on squalane at 100 °C [1], 3,3-diethylhexane serves as a reliable secondary reference standard for GC method development and peak identification in complex hydrocarbon mixtures. Its RI deficit of 46 units relative to n-decane (RI = 1000) provides clear chromatographic separation, enabling its use as a retention marker in petroleum fraction analysis, environmental hydrocarbon monitoring, and quality control of isoparaffinic solvents. The RI value is reproducible across multiple independent determinations using different column configurations [1].

Specialty High-Boiling Non-Polar Solvent with Enhanced Safety Profile

The combination of a moderate boiling point (166.35 °C) [2] and a relatively high flash point (47 °C) [3] positions 3,3-diethylhexane as a specialty non-polar solvent for high-temperature organic reactions where lower-boiling alternatives such as isooctane (bp 99.2 °C, flash point −12 °C) would pose unacceptable fire risk. The 47 °C flash point exceeds typical laboratory hotplate surface temperatures for moderate heating, providing a wider safety margin during reflux operations compared to 4-ethyloctane (flash point 36.5 °C).

Process Engineering and Distillation System Design Using Validated Thermophysical Parameters

For chemical engineers designing distillation columns, evaporation systems, or solvent recovery units, 3,3-diethylhexane offers a complete set of experimentally validated thermophysical parameters: Tc = 627.8 K, Pc = 2410 kPa, ω = 0.377, and ΔvapH° = 47.3 kJ/mol [4][5]. The approximately 8% lower enthalpy of vaporization compared to n-decane [5][6] directly reduces reboiler duty requirements. The availability of these parameters in authoritative databases (CHERIC, DETHERM, NIST TRC) reduces thermodynamic property estimation uncertainty in process simulators such as Aspen Plus or CHEMCAD.

Chemical Intermediate Leveraging Quaternary Carbon Reactivity

The quaternary carbon at the 3-position of 3,3-diethylhexane—established by Buck et al. (1948) using zinc alkyl synthesis [7]—provides a sterically defined reactive center for selective functionalization. This structural feature is relevant in the synthesis of specialty chemicals where a quaternary carbon scaffold is desired, including potential precursors for high-density fuels, lubricant base stocks, or building blocks for dendritic and hyperbranched molecules. The geminal diethyl substitution pattern is structurally distinct from the more common gem-dimethyl motif, offering different steric and electronic properties.

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